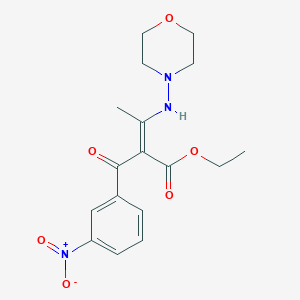
ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate is a chemical compound with unique properties and applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate involves several steps, starting with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Specific details about the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Detailed information about these products can be found in chemical databases and research articles .
Scientific Research Applications
ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in biochemical assays and studies of molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate include those with comparable molecular structures and reactivity. These compounds may share some properties but also have unique characteristics that differentiate them from this compound .
Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the particular reactions it undergoes. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
IUPAC Name |
ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-3-26-17(22)15(12(2)18-19-7-9-25-10-8-19)16(21)13-5-4-6-14(11-13)20(23)24/h4-6,11,18H,3,7-10H2,1-2H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMFCPUPGBRTC-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NN1CCOCC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NN1CCOCC1)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













